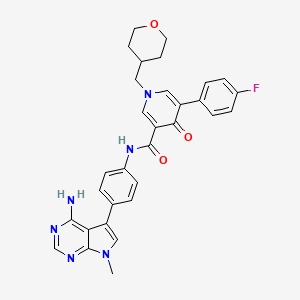
Axl-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-8 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. The AXL receptor is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with tumor growth, metastasis, and resistance to therapy in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via nucleophilic substitution, oxidation, or reduction reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Axl-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Axl-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL receptor tyrosine kinase in various chemical pathways and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by AXL and its impact on cell behavior.
Wirkmechanismus
Axl-IN-8 is compared with other similar compounds, such as:
Bemcentinib: Another AXL inhibitor with a similar mechanism of action but different chemical structure.
Dubermatinib: A multi-kinase inhibitor that targets AXL along with other receptor tyrosine kinases.
LY-2584702: An inhibitor that targets both AXL and ribosomal protein S6 kinase 1 (S6K1), providing a broader range of inhibition
Uniqueness of this compound: this compound is unique due to its high selectivity for the AXL receptor tyrosine kinase, minimizing off-target effects and enhancing its therapeutic potential. Its specific binding affinity and inhibitory activity make it a valuable tool for research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Bemcentinib
- Dubermatinib
- LY-2584702
Eigenschaften
Molekularformel |
C31H29FN6O3 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35) |
InChI-Schlüssel |
DGVPNVQBSCWKJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)





![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)



